molecular formula C18H19BrN2OS B5129360 2-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}benzamide

2-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}benzamide

Cat. No. B5129360
M. Wt: 391.3 g/mol
InChI Key: NYUJPOUTFYTJMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}benzamide is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It is a member of the thioamide family and has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 2-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}benzamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes involved in cell proliferation and survival, leading to the inhibition of cancer cell growth. It is also believed to exert its neuroprotective effects by reducing oxidative stress and inflammation in neurons.
Biochemical and Physiological Effects:
2-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, leading to the inhibition of cancer cell proliferation. It has also been shown to protect neurons from oxidative stress and apoptosis, leading to neuroprotection. Additionally, it has been shown to reduce inflammation in animal models, leading to its potential as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

One advantage of using 2-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}benzamide in lab experiments is its unique properties, which make it a promising candidate for various scientific research applications. Additionally, the synthesis method has been optimized to produce high yields and purity of the compound. However, one limitation of using this compound is its potential toxicity, which must be carefully evaluated in lab experiments.

Future Directions

There are several future directions for the study of 2-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}benzamide. One potential direction is the further investigation of its potential as an anticancer agent, as it has shown promising results in inhibiting cancer cell growth. Additionally, further research could be conducted to investigate its potential as a neuroprotective agent and anti-inflammatory agent. Furthermore, more studies could be conducted to evaluate its safety and toxicity in lab experiments. Overall, the unique properties of 2-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}benzamide make it a promising candidate for future scientific research.

Synthesis Methods

2-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}benzamide is synthesized by reacting 4-butylaniline with carbon disulfide and bromine to form 4-butylphenyl isothiocyanate. This intermediate is then reacted with benzamide to yield the final product. The synthesis method has been optimized to produce high yields and purity of the compound.

Scientific Research Applications

2-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}benzamide has been used in various scientific research applications. It has been studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been investigated for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and apoptosis. Additionally, it has been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.

properties

IUPAC Name

2-bromo-N-[(4-butylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2OS/c1-2-3-6-13-9-11-14(12-10-13)20-18(23)21-17(22)15-7-4-5-8-16(15)19/h4-5,7-12H,2-3,6H2,1H3,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYUJPOUTFYTJMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-[(4-butylphenyl)carbamothioyl]benzamide

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